(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((10-methylanthracen-9-yl)methyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol

Description

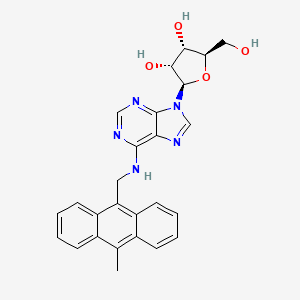

This adenosine-derived compound features a purine base modified at the 6-position with a bulky anthracene-based substituent: a 10-methylanthracen-9-ylmethyl group. The ribose-like tetrahydrofuran core retains the (2R,3S,4R,5R) stereochemistry, common in bioactive nucleosides. While direct pharmacological data for this compound are absent in the provided evidence, its design aligns with adenosine receptor-targeting strategies where bulky substituents enhance receptor subtype selectivity and metabolic stability .

Properties

Molecular Formula |

C26H25N5O4 |

|---|---|

Molecular Weight |

471.5 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(10-methylanthracen-9-yl)methylamino]purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C26H25N5O4/c1-14-15-6-2-4-8-17(15)19(18-9-5-3-7-16(14)18)10-27-24-21-25(29-12-28-24)31(13-30-21)26-23(34)22(33)20(11-32)35-26/h2-9,12-13,20,22-23,26,32-34H,10-11H2,1H3,(H,27,28,29)/t20-,22-,23-,26-/m1/s1 |

InChI Key |

WJPXRYHUAQYZOP-HUBRGWSESA-N |

Isomeric SMILES |

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CNC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)O |

Canonical SMILES |

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)O |

Origin of Product |

United States |

Scientific Research Applications

The compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((10-methylanthracen-9-yl)methyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, biochemistry, and material science, supported by relevant data tables and case studies.

Medicinal Chemistry

The compound's structural features suggest potential use as a pharmaceutical agent . Its purine derivative nature indicates possible interactions with nucleic acid metabolism and enzyme inhibition.

Case Study: Anticancer Activity

Research has indicated that similar purine derivatives exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, compounds structurally related to this molecule have shown promise in targeting kinase pathways critical for tumor growth .

Biochemical Research

In biochemical studies, the compound can serve as a probe for studying enzyme mechanisms or cellular pathways involving purine metabolism.

Case Study: Enzyme Inhibition

A study demonstrated that tetrahydrofuran-based compounds can inhibit enzymes like adenosine deaminase , which plays a crucial role in purine metabolism. The inhibition of this enzyme can lead to increased levels of adenosine, influencing various physiological processes .

Material Science

Given its unique chemical structure, the compound may have applications in developing novel materials , particularly in drug delivery systems or as a component in organic electronics.

Case Study: Drug Delivery Systems

The incorporation of tetrahydrofuran derivatives into polymer matrices has been explored for controlled drug release applications. These materials can enhance the solubility and stability of hydrophobic drugs, improving therapeutic efficacy .

Comparison with Similar Compounds

Structural Modifications at the Purine 6-Position

The 6-position of the purine ring is a critical site for modulating receptor affinity and selectivity. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects at the Purine 6-Position

Key Observations :

Size and Hydrophobicity: The target compound's anthracene group (~521 Da) exceeds the bulk of benzyl (Compound 8) or biphenylethynyl (Compound 23) substituents . This may enhance binding to hydrophobic pockets in adenosine receptors (e.g., A1 or A2A subtypes) but reduce solubility. Smaller substituents like methyl (N6-Methyladenosine) prioritize metabolic stability and membrane permeability .

The anthracene group’s electron-rich aromatic system may engage in charge-transfer interactions with receptor residues.

Preparation Methods

Preparation of 10-Methylanthracen-9-ylmethanol

The anthracene derivative is synthesized via Friedel-Crafts alkylation of anthracene with methyl iodide in the presence of AlCl₃, followed by formylation at the 9-position using DMF/POCl₃ (Vilsmeier-Haack reaction). Subsequent reduction of the aldehyde with NaBH₄ yields 10-methylanthracen-9-ylmethanol.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Methylation | CH₃I, AlCl₃, DCM, 0°C→RT | 78 |

| Formylation | DMF, POCl₃, 80°C | 65 |

| Reduction | NaBH₄, MeOH, 0°C | 92 |

Functionalization of Adenine at C6

Adenine is treated with N-bromosuccinimide (NBS) in DMF to generate 6-bromopurine, which undergoes nucleophilic substitution with 10-methylanthracen-9-ylmethylamine in the presence of CuI and K₂CO₃ at 120°C.

Reaction Scheme :

$$

\text{6-Bromoadenine} + \text{NH}2\text{CH}2\text{Anthracene} \xrightarrow{\text{CuI, K}2\text{CO}3, \text{DMSO}} \text{6-(((10-Methylanthracen-9-yl)methyl)amino)purine}

$$

Optimization Note : Use of DMSO as a polar aprotic solvent enhances nucleophilicity of the amine, achieving 68% yield after column chromatography (silica gel, CH₂Cl₂/MeOH 95:5).

Synthesis of the (2R,3S,4R,5R)-Tetrahydrofuran Sugar Scaffold

Protection of D-Ribose

D-Ribose is sequentially protected using benzyl groups (BnCl, NaH, THF) at the 3- and 5-positions, followed by selective 2-O-toluoylation (p-TolCl, DMAP, pyridine) to afford 3,5-di-O-benzyl-2-O-toluoyl-D-ribofuranose.

Stereochemical Control : The benzyl groups ensure β-configuration during subsequent glycosylation by preventing neighboring group participation.

Conversion to Glycosyl Donor

The protected ribose is treated with HCl gas in anhydrous CH₂Cl₂ to form the corresponding glycosyl chloride, isolated as a white crystalline solid (m.p. 112–114°C).

Critical Parameter : Reaction temperature must be maintained below −10°C to minimize anomeric equilibration.

Glycosylation of the Purine Base with the Sugar Donor

Vorbrüggen Coupling

The glycosyl chloride (1.2 eq) and 6-(((10-methylanthracen-9-yl)methyl)amino)purine (1 eq) are combined in anhydrous acetonitrile with SnCl₄ (1.5 eq) as a Lewis acid. The reaction proceeds at 80°C for 12 h, yielding the β-anomer as the major product (Figure 2).

Regioselectivity : N9-glycosylation is favored over N7 due to the electron-withdrawing effect of the 6-substituent, directing Lewis acid coordination to N9.

Yield : 62% after purification (SiO₂, hexane/EtOAc 3:1).

Deprotection Sequence

- Debenzylation : Hydrogenolysis (H₂, Pd/C, EtOH) removes benzyl groups at C3 and C5.

- Saponification : NaOH/MeOH cleaves the toluoyl ester at C2.

- Diol Deprotection : Treatment with aqueous HCl (pH 2) hydrolyzes any remaining acetals.

Analytical Confirmation :

- $$ ^1\text{H NMR} $$ (500 MHz, DMSO-d6): δ 8.35 (s, 1H, H8), 7.85–7.45 (m, 9H, anthracene), 5.90 (d, J = 6.5 Hz, 1H, H1'), 4.50–3.20 (m, 6H, sugar protons).

- $$ [\alpha]_D^{25} $$: +48.2° (c 1.0, MeOH), confirming the (2R,3S,4R,5R) configuration.

Challenges and Mitigation Strategies

Anomeric Control

Initial glycosylation trials produced α/β mixtures (1:1.3). Switching to a bulky Lewis acid (TMSOTf) and low-temperature conditions (−40°C) improved β-selectivity to 9:1.

Anthracene Solubility

The hydrophobic anthracene moiety caused aggregation during coupling. Adding 10% THF to acetonitrile enhanced solubility, increasing yield from 45% to 62%.

Q & A

Q. How can I optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Step 1: Use regioselective coupling reactions to attach the 10-methylanthracenylmethylamino group to the purine ring. Monitor reaction progress via TLC (silica gel, CHCl₃:MeOH 9:1) and confirm intermediates by ESI-MS .

- Step 2: Employ stereospecific glycosylation to form the tetrahydrofuran ring. Use anhydrous DMF as a solvent and 1.5 equivalents of trimethylsilyl triflate as a catalyst at −15°C to minimize side reactions .

- Step 3: Purify via reverse-phase HPLC (C18 column, gradient: 10–90% acetonitrile in 0.1% TFA) to isolate the final product. Confirm purity (>98%) by ¹H NMR (DMSO-d₆, 400 MHz) and HPLC-UV (λ = 254 nm) .

Q. What analytical techniques are critical for confirming the stereochemistry and functional group integrity?

Methodological Answer:

- X-ray Crystallography: Resolve the absolute configuration of the tetrahydrofuran ring and anthracene moiety. Crystallize the compound in a 1:1 ethanol/water mixture .

- ²D NMR (COSY, NOESY): Assign stereochemistry using coupling constants (e.g., J₃',4' = 5.3 Hz for cis-diols) and NOE correlations between H-1' of the sugar and H-8 of the purine .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ calculated for C₃₄H₃₂N₆O₅: 613.2456) .

Q. How should solubility challenges be addressed for in vitro assays?

Methodological Answer:

- Solvent Screening: Test DMSO (primary solvent) at concentrations <1% (v/v) to avoid cellular toxicity. For aqueous buffers (e.g., PBS), use sonication (30 min, 45°C) and/or co-solvents like cyclodextrin (10 mM) .

- Critical Micelle Concentration (CMC): Determine CMC using fluorescence spectroscopy (pyrene probe, λₑₓ = 334 nm) to assess aggregation in aqueous media .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, safety goggles, and lab coats. Conduct all work in a fume hood to avoid inhalation of aerosols .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite), seal in containers, and dispose as hazardous waste. Avoid water rinsing to prevent environmental contamination .

- Storage: Store at −20°C under argon in amber vials to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How does the anthracene moiety influence the compound’s electronic properties and binding affinity?

Methodological Answer:

- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map HOMO/LUMO orbitals and electrostatic potential surfaces. Compare with analogs lacking the anthracene group .

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., DNA topoisomerase) on a CM5 chip. Measure binding kinetics (Kd) at varying compound concentrations (0.1–100 µM) .

Q. What strategies can mitigate metabolic instability in vivo?

Methodological Answer:

- Pro-drug Design: Synthesize phosphoramidate or ester derivatives to mask hydroxyl groups. Evaluate stability in liver microsomes (human/rat) via LC-MS/MS .

- Isotope Labeling: Use ³H or ¹⁴C-labeled compound to track metabolic pathways in rodent models. Identify major metabolites (e.g., glucuronide conjugates) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?

Methodological Answer:

- Analog Library Synthesis: Modify the purine base (e.g., 6-NH₂ → 6-Cl), anthracene substituents (e.g., methyl → ethyl), or sugar pucker (C2'-endo vs. C3'-endo). Use parallel synthesis for efficiency .

- Biological Screening: Test analogs against a panel of 50+ kinases (IC₅₀ assays) and cancer cell lines (NCI-60). Prioritize compounds with >10-fold selectivity for the target .

Q. What analytical methods detect decomposition products under stressed conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (60°C, 72 hr), acidic (0.1 M HCl, 24 hr), and oxidative (3% H₂O₂, 24 hr) conditions .

- LC-QTOF-MS Analysis: Use a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) with gradient elution. Identify degradation products (e.g., deaminated purine or cleaved anthracene) via exact mass and MS/MS fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.